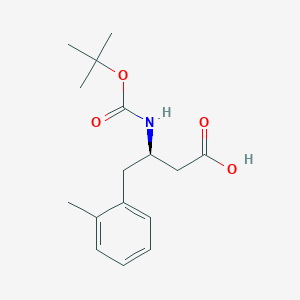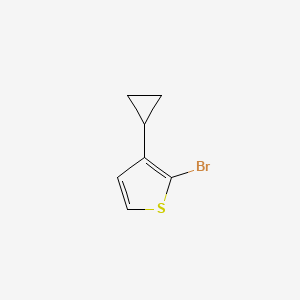
2-Bromo-3-cyclopropylthiophene
Overview
Description
2-Bromo-3-cyclopropylthiophene is an organic compound with the molecular formula C7H7BrS and a molecular weight of 203.1 . It is stored at temperatures between 2-8°C . The compound is typically in a liquid form .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-cyclopropylthiophene is 1S/C7H7BrS/c8-7-6(3-4-9-7)5-1-2-5/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-3-cyclopropylthiophene is a liquid at room temperature . It has a molecular weight of 203.1 and should be stored at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Research and Drug Development
The cyclopropylthiophene moiety has attracted attention in pharmaceutical research due to its potential applications. Researchers explore its use as a scaffold for designing novel drugs. By modifying the cyclopropyl ring and functional groups, scientists aim to create compounds with improved pharmacological properties, such as enhanced bioavailability, selectivity, and efficacy. The compound’s unique structure may contribute to its interaction with biological targets, making it an interesting candidate for drug discovery .
Agrochemicals and Crop Protection
2-Bromo-3-cyclopropylthiophene derivatives could find applications in agrochemicals. Researchers investigate their potential as herbicides, fungicides, or insecticides. The cyclopropylthiophene framework may offer advantages in terms of selectivity and environmental safety. By fine-tuning the substituents, scientists aim to develop effective crop protection agents .
Materials Science and Organic Electronics
The conjugated structure of 2-bromo-3-cyclopropylthiophene makes it interesting for materials science. Researchers explore its use in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). By incorporating this building block into π-conjugated systems, scientists aim to enhance charge transport, stability, and optoelectronic properties .
Chemical Synthesis and Cross-Coupling Reactions
2-Bromo-3-cyclopropylthiophene serves as a valuable synthetic intermediate. Researchers utilize it in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. These transformations allow the introduction of diverse functional groups onto the cyclopropylthiophene scaffold, enabling access to structurally diverse compounds for further studies .
Flavor and Fragrance Chemistry
The cyclopropylthiophene motif may contribute to the development of new flavors and fragrances. Researchers investigate its potential as a building block for synthesizing odor-active compounds. By modifying the cyclopropyl ring and sulfur atom, scientists aim to create molecules with unique sensory profiles, enhancing the overall olfactory experience .
Photophysical Studies and Luminescent Materials
Scientists study the photophysical properties of 2-bromo-3-cyclopropylthiophene derivatives. These investigations include fluorescence, phosphorescence, and photochemical behavior. The compound’s π-conjugated system may lead to interesting luminescent materials for applications in sensors, imaging, or optoelectronics .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the specific context of its use .
Mode of Action
Compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific molecules being synthesized .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, its primary effect would likely be the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-cyclopropylthiophene can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Furthermore, the compound’s stability may be affected by factors such as temperature, light, and pH .
properties
IUPAC Name |
2-bromo-3-cyclopropylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-6(3-4-9-7)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHUMGJETQAFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29481-32-1 | |
| Record name | 2-bromo-3-cyclopropylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



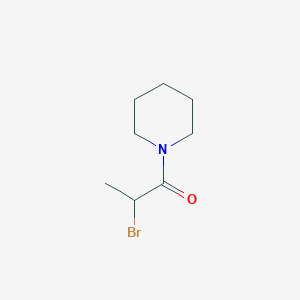
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)

![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
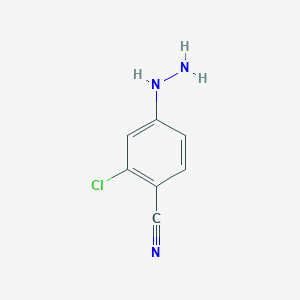
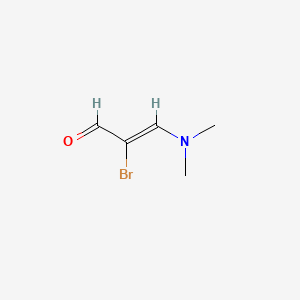
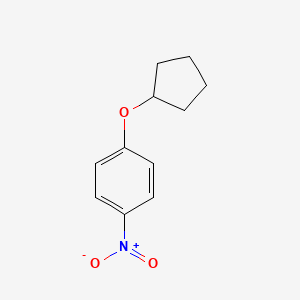
![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)

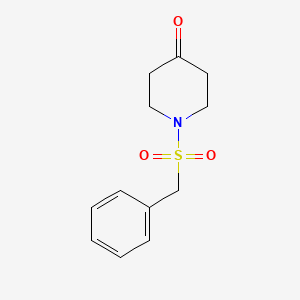
![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)
